CCR3 Antagonist

Description

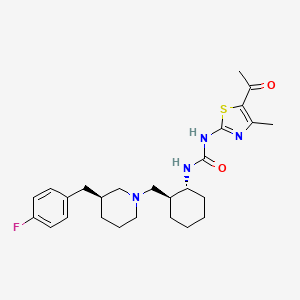

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H35FN4O2S |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea |

InChI |

InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1 |

InChI Key |

NDZYPHLNJZSQJY-QNWVGRARSA-N |

SMILES |

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F)C(=O)C |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Eotaxin/CCR3 Axis: A Core Mechanism in Asthma Pathophysiology and a Target for Antagonist Development

For Immediate Release

[City, State] – The C-C chemokine receptor 3 (CCR3), predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, plays a pivotal role in the inflammatory cascade of allergic asthma. Its interaction with high-affinity ligands, primarily the eotaxins (CCL11, CCL24, CCL26), orchestrates the recruitment and activation of these key effector cells to the airways, driving the characteristic features of the disease. This technical guide delves into the intricate mechanism of action of CCR3 antagonists in asthma, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the complex signaling pathways involved.

The Central Role of the Eotaxin/CCR3 Axis in Asthma

Asthma is characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and reversible airway obstruction. A hallmark of allergic asthma is the infiltration of eosinophils into the airway mucosa.[1] The eotaxin chemokines are instrumental in this process, signaling almost exclusively through the CCR3 receptor.[1][2] This targeted signaling makes the eotaxin/CCR3 axis a highly attractive target for therapeutic intervention.

Studies utilizing genetically engineered mice have provided unequivocal evidence for the central role of this pathway. In chronic experimental models of allergic airway inflammation, deletion of the CCR3 gene or the genes for eotaxin-1 and -2 results in a profound reduction in allergen-induced airway eosinophilia, with abolishment rates of 94% and 98% respectively.[1][2][3] This dramatic decrease in eosinophil recruitment is associated with a significant reduction in Th2 cytokine production (IL-4 and IL-13) and mucus production, key features of asthmatic pathology.[1][2]

Mechanism of Action of CCR3 Antagonists

CCR3 antagonists are a class of therapeutic agents designed to block the interaction between eotaxins and CCR3, thereby inhibiting the downstream signaling events that lead to eosinophil migration and activation.[4] These antagonists can be small molecules that bind to the active site of the receptor, or monoclonal antibodies that target specific epitopes, preventing chemokine binding and subsequent receptor activation.[4]

By disrupting this crucial step in the inflammatory cascade, CCR3 antagonists aim to:

-

Inhibit Eosinophil Chemotaxis: Prevent the directed migration of eosinophils from the bloodstream into the lung tissue and airways.

-

Reduce Eosinophil Activation: Attenuate the release of pro-inflammatory mediators, cytotoxic granule proteins, and reactive oxygen species from eosinophils.

-

Alleviate Airway Hyperresponsiveness: Decrease the exaggerated bronchoconstrictor response to various stimuli, a cardinal feature of asthma.

-

Reduce Mucus Production: Diminish the overproduction of mucus by goblet cells in the airways.

CCR3 Signaling Pathway

The binding of eotaxins to CCR3, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. CCR3 is primarily coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[5][6] The dissociation of the Gβγ subunits initiates several downstream signaling pathways critical for eosinophil function.

Key signaling pathways activated downstream of CCR3 include:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[6][7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of ERK2 and p38 MAPK is essential for eosinophil degranulation and chemotaxis.[7]

-

Calcium Mobilization: The activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium stores, a critical step for various cellular responses including degranulation.[5]

Caption: CCR3 signaling cascade in eosinophils.

Preclinical and Clinical Evidence for CCR3 Antagonists

A number of CCR3 antagonists have been evaluated in preclinical models and clinical trials for asthma.

Preclinical Data

Preclinical studies in animal models of asthma have demonstrated the potential of CCR3 antagonism. In a murine model of allergic airway inflammation, a CCR3 monoclonal antibody significantly suppressed the increase of eosinophils in bronchoalveolar lavage fluid (BALF) and lung tissues.[8] This was accompanied by a reduction in mucus overproduction.[8] Another study with a novel peptide nanoparticle biased antagonist of CCR3, R321, showed effective blockage of eosinophil recruitment into the lungs and airways and prevention of airway hyperresponsiveness in a mouse eosinophilic asthma model.[9]

| Compound/Model | Key Findings | Reference |

| CCR3 knockout mice | >94% inhibition of allergen-induced BALF eosinophilia. | [1] |

| Significant reduction in IL-4 and IL-13 levels. | [1] | |

| 26-53% reduction in mucus production. | [1] | |

| Eotaxin-1/2 double knockout mice | 98% abolishment of allergen-induced airway eosinophil recruitment. | [1][2] |

| CCR3 monoclonal antibody (mouse model) | Significant suppression of eosinophils in BALF and lung tissue. | [8] |

| Reduction in goblet cell percentage and airway mucus index. | [8] | |

| R321 (peptide nanoparticle antagonist; mouse model) | Dose-dependent inhibition of eotaxin-induced eosinophil chemotaxis (IC50 in low nanomolar range). | [9] |

| 69.33% inhibition of eosinophil recruitment to airways at 12 mg/kg. | [9] | |

| 36.20% reduction in lung tissue eosinophil counts at 12 mg/kg. | [9] | |

| Significant reduction in airway hyperresponsiveness. | [9] |

Clinical Data

Despite promising preclinical results, the clinical development of CCR3 antagonists for asthma has been challenging.

GW766994: A randomized, double-blind, placebo-controlled clinical trial of the oral CCR3 antagonist GW766994 in patients with asthma and eosinophilic bronchitis showed that despite achieving over 90% receptor occupancy, the drug did not significantly reduce eosinophils in sputum or blood.[10] There was no improvement in forced expiratory volume in 1 second (FEV1), although a modest but statistically significant improvement in methacholine provocative concentration 20 (PC20) and Asthma Control Questionnaire (ACQ) scores was observed.[10]

AXP1275: Another oral small-molecule inhibitor of CCR3, AXP1275, was evaluated in a proof-of-mechanism study in adults with mild atopic asthma. The study found a significant increase in methacholine PC20 after 12 days of treatment compared to placebo, but this protective effect was lost after allergen challenge.[11] There was no significant effect on allergen-induced late asthmatic responses or on eosinophil counts in blood and sputum.[11]

| Compound | Study Design | Key Efficacy Endpoints | Results | Reference |

| GW766994 | Randomized, double-blind, placebo-controlled | Sputum eosinophil count | No significant reduction | [10] |

| FEV1 | No improvement | [10] | ||

| PC20 methacholine | 0.66 doubling dose improvement (p<0.05) | [10] | ||

| ACQ score | 0.43 improvement (p<0.05) | [10] | ||

| AXP1275 | Randomized, double-blind, cross-over | Methacholine PC20 | 0.92 doubling dose increase pre-allergen challenge (p=0.01) | [11] |

| Late asthmatic response | No effect | [11] | ||

| Sputum and blood eosinophils | No effect | [11] |

The limited success of these antagonists in clinical trials has raised questions about the complexity of eosinophil recruitment and the potential for redundant pathways in human asthma. However, the development of biased antagonists, which selectively inhibit G-protein signaling while promoting receptor internalization and degradation, may offer a more promising therapeutic strategy by potentially avoiding the development of drug tolerance.[9]

Experimental Protocols

Ovalbumin-Induced Allergic Airway Inflammation in Mice

A widely used model to study the pathophysiology of asthma and to evaluate potential therapeutics.

Caption: Typical experimental workflow for an OVA-induced asthma model.

Detailed Methodology:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on day 0 and receive a booster injection on day 14.

-

Challenge: On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA for a specified duration (e.g., 20-30 minutes).

-

This compound Administration: The antagonist can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at specific time points before and/or during the challenge phase.

-

Outcome Measures (Day 24):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung function (e.g., airway resistance, enhanced pause) in response to increasing concentrations of a bronchoconstrictor like methacholine, using techniques such as whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation, Periodic acid-Schiff for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.

-

Eosinophil Chemotaxis Assay

This in vitro assay measures the ability of a this compound to inhibit the migration of eosinophils towards a chemoattractant.

Detailed Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using methods such as negative selection with magnetic beads.

-

Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.

-

Assay Setup:

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., eotaxin-1).

-

Isolated eosinophils, pre-incubated with either the this compound or a vehicle control, are placed in the upper chamber.

-

-

Incubation: The chamber is incubated for a specific period (e.g., 1-3 hours) to allow for cell migration.

-

Quantification: The number of eosinophils that have migrated through the membrane to the lower chamber is quantified, for example, by counting under a microscope or using a plate reader-based method.

Immunohistochemical Staining for Eosinophils in Lung Tissue

This technique allows for the visualization and quantification of eosinophils within the lung tissue architecture.

Detailed Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the target antigen.

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for an eosinophil marker, such as major basic protein (MBP) or eosinophil peroxidase (EPX).[12]

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., a chromogen like DAB for colorimetric detection or a fluorophore for fluorescent detection).

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

-

Quantification: The number of stained eosinophils can be quantified per unit area of lung tissue.

Conclusion

The eotaxin/CCR3 axis remains a compelling target in the quest for novel asthma therapies. While the initial clinical outcomes of broad-spectrum CCR3 antagonists have been underwhelming, the wealth of preclinical data underscores the fundamental role of this pathway in allergic airway inflammation. Future research focusing on the development of more sophisticated antagonists, such as biased ligands, and a deeper understanding of the intricate cellular and molecular interactions within the asthmatic airway will be crucial for translating the promise of CCR3-targeted therapies into clinical reality. This technical guide provides a foundational understanding of the mechanism of action of CCR3 antagonists, offering valuable insights for the ongoing development of innovative treatments for asthma.

References

- 1. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune response - CCR3 signaling in eosinophils Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. CCR3 monoclonal antibody inhibits airway eosinophilic inflammation and mucus overproduction in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of an oral this compound in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of a CCR3 inhibitor, AXP1275, on allergen-induced airway responses in adults with mild-to-moderate atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C-C Chemokine Receptor 3 (CCR3) in Eosinophil Recruitment and Allergic Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eosinophilic inflammation is a hallmark of several allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis. The recruitment and activation of eosinophils at sites of allergic inflammation are not random events but are orchestrated by a precise network of cytokines and chemokines. Central to this process is the C-C Chemokine Receptor 3 (CCR3), a G-protein coupled receptor highly expressed on the surface of eosinophils. Its interaction with specific chemokine ligands, particularly the eotaxin family (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), initiates a signaling cascade that is fundamental to eosinophil chemotaxis, activation, and degranulation. This guide provides an in-depth technical overview of the CCR3-eotaxin axis, its downstream signaling pathways, its validated role in allergic disease pathogenesis, and the key experimental protocols used to investigate its function, positioning CCR3 as a significant therapeutic target for eosinophil-driven pathologies.

The CCR3 and Eotaxin Axis

The selective accumulation of eosinophils in inflamed tissues is primarily mediated by the interaction between CCR3 and its chemokine ligands.

-

CCR3: A seven-transmembrane G-protein coupled receptor, CCR3 is the principal chemokine receptor governing eosinophil migration.[1] While it is most abundantly expressed on eosinophils and basophils, it is also found on mast cells and Th2 lymphocytes, all of which are key effector cells in type 2 inflammatory responses.[1][2] Studies have shown that human eosinophils and basophils express a similar high density of CCR3, averaging approximately 19,000 to 20,000 receptor sites per cell.

-

Eotaxin Ligands: The eotaxin family consists of three key chemokines that signal preferentially through CCR3 to attract eosinophils.[3][4]

-

Eotaxin-1 (CCL11): The first identified and most studied ligand, eotaxin-1 binds with high affinity to CCR3 and is a potent chemoattractant for eosinophils.[1][4]

-

Eotaxin-2 (CCL24): Despite relatively low amino acid identity with eotaxin-1, eotaxin-2 also signals exclusively through CCR3 to induce potent eosinophil and basophil chemotaxis.[5][6]

-

Eotaxin-3 (CCL26): This chemokine is also a specific agonist for CCR3.[7] Notably, studies suggest that eosinophils from asthmatic individuals can be more responsive to eotaxin-3 than to eotaxin-1, indicating a potentially unique role in persistent allergic inflammation.[8][9]

-

In disease states such as atopic asthma, the expression of both eotaxins and CCR3 is significantly elevated in the bronchial mucosa, with eotaxin levels correlating with disease severity.[10] This localized production of eotaxins by epithelial and endothelial cells creates the chemotactic gradient necessary to recruit circulating CCR3-positive eosinophils into the tissue.[10]

CCR3 Signaling in Eosinophils

Upon ligand binding, CCR3 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (primarily Gαi). This event initiates a cascade of downstream signaling pathways crucial for eosinophil function.

The key signaling events include:

-

Gβγ Subunit Dissociation: The Gβγ subunit dissociates from Gαi and activates Phospholipase C (PLC) and Phosphatidylinositol-3-Kinase gamma (PI3Kγ).

-

Calcium Mobilization: PLC activation leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[11] This calcium flux is a critical early event in cell activation.

-

MAPK Pathway Activation: The CCR3 pathway robustly activates Mitogen-Activated Protein Kinases (MAPKs).

-

The PI3Kγ-Ras-Raf-MEK pathway leads to the phosphorylation and activation of ERK1/2.

-

A parallel pathway involving Rac and PAK proteins leads to the activation of p38 MAPK.

-

-

Cellular Responses: The culmination of these signaling events drives the primary functions of eosinophils:

-

Chemotaxis: Activation of PI3Kγ and MAPK pathways leads to the reorganization of the actin cytoskeleton, cell polarization, and directional migration towards the chemokine gradient.

-

Degranulation: The activation of ERK2 and p38 is indispensable for the release of cytotoxic granule proteins, such as major basic protein (MBP) and eosinophil cationic protein (ECP).[12]

-

Oxidative Burst: CCR3 signaling can also lead to the assembly of the NADPH oxidase complex, resulting in the production of reactive oxygen species (ROS).

-

Quantitative Data Summary

The pivotal role of the CCR3 axis is substantiated by quantitative binding, functional, and in vivo data.

Table 1: CCR3 Ligand Affinity and Functional Potency

| Ligand | Receptor | Binding Affinity (Kd) | Functional Potency (EC₅₀) / Effective Concentration | Cell Type / System |

|---|---|---|---|---|

| Eotaxin-1 (CCL11) | Human CCR3 | 1.68 nM | Chemotaxis: 10-100 ng/mL | Murine Pre-B cells transfected with human CCR3; murine eosinophils |

| Eotaxin-1 (CCL11) | Human CCR2b | 7.50 nM | Partial Agonist | Murine Pre-B cells transfected with human CCR2b |

| Eotaxin-2 (CCL24) | Human CCR3 | Similar affinity to Eotaxin-1 in displacement assays | Potent chemoattractant, similar to Eotaxin-1 | Human eosinophils; CHO cells with human CCR3 |

| Eotaxin-3 (CCL26) | Human CCR3 | High affinity; may be more effective than CCL11/24 on asthmatic eosinophils | Potent chemoattractant for eosinophils and basophils | Human eosinophils |

Table 2: Effects of CCR3 Disruption in Murine Models of Allergic Airway Inflammation

| Model / Intervention | Parameter Measured | Result / Magnitude of Effect | Reference |

|---|---|---|---|

| CCR3 Knockout Mice (Chronic Aspergillus Model) | Eosinophils in Bronchoalveolar Lavage Fluid (BALF) | ~94% inhibition of allergen-induced recruitment | [13] |

| CCR3 Knockout Mice (OVA Challenge Model) | Eosinophils in Airway Lumen (BALF) | 50-70% reduction at 6 and 24h post-challenge | [14] |

| CCR3 Knockout Mice (OVA Challenge Model) | Eosinophils in Lung Tissue | 50-70% reduction at 6 and 24h post-challenge | [14] |

| CCR3 Knockout Mice (Epicutaneous OVA Model) | Eosinophil Recruitment to Lung Parenchyma & BALF | Severely impaired recruitment | [1] |

| CCR3 Knockout Mice (Epicutaneous OVA Model) | Airway Hyperresponsiveness (AHR) | AHR failed to develop | [1] |

| Eotaxin-1/2 Double Knockout Mice (Chronic Aspergillus Model) | Eosinophils in BALF | ~98% inhibition of allergen-induced recruitment |[13] |

Key Experimental Protocols

Investigating the CCR3 axis requires a combination of in vitro functional assays and in vivo disease models.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay quantitatively measures the directed migration of eosinophils toward a chemoattractant.

Methodology:

-

Cell Isolation: Eosinophils are isolated from human peripheral blood or murine bone marrow/spleen, typically using negative selection immunomagnetic beads to achieve high purity (>97%).

-

Chamber Assembly: A multi-well Boyden chamber (or Transwell insert) is used. A microporous polycarbonate membrane (typically 5-8 µm pore size) separates the upper and lower chambers.[15]

-

Loading:

-

The lower chamber is filled with assay medium containing the chemoattractant (e.g., Eotaxin-1 at 10-100 ng/mL) or a control buffer.

-

A suspension of purified eosinophils (e.g., 2 x 10⁶ cells/mL) is added to the upper chamber.[15]

-

-

Incubation: The chamber is incubated at 37°C in a humidified 5% CO₂ incubator for a period of 60 to 90 minutes to allow for cell migration.

-

Analysis:

-

After incubation, the membrane is removed, and non-migrated cells on the upper surface are carefully wiped away.

-

The membrane is fixed and stained (e.g., with Hematoxylin or a specific eosinophil stain like Chromotrope 2R).[7]

-

Migrated cells on the lower side of the membrane are counted using light microscopy in several high-power fields. The result is often expressed as a chemotactic index (fold increase in migration over control).

-

Intracellular Calcium Flux Assay

This assay measures the rapid increase in cytosolic free calcium that occurs upon CCR3 activation, serving as a key proximate indicator of receptor signaling.

Methodology:

-

Cell Preparation: Purified eosinophils (1-2 x 10⁶ cells/mL) are washed and resuspended in a buffer containing calcium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Dye Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Indo-1 AM or Fluo-4 AM (e.g., 1-5 µM), by incubating for 30-45 minutes at 37°C in the dark.[5][16] Intracellular esterases cleave the AM ester, trapping the dye inside the cell.

-

Washing: Excess extracellular dye is removed by washing the cells twice with assay buffer.

-

Flow Cytometry Analysis:

-

The cell suspension is warmed to 37°C and a baseline fluorescence is established by acquiring data on a flow cytometer for 30-60 seconds.

-

The chemoattractant (e.g., Eotaxin-1) or a control is added to the cell suspension while it is being acquired.

-

Data acquisition continues for several minutes to record the full calcium flux profile (a sharp peak followed by a sustained plateau).

-

The change in fluorescence intensity over time is analyzed. For ratiometric dyes like Indo-1, the ratio of calcium-bound to calcium-free dye emission is measured.

-

Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This in vivo model is the gold standard for studying the cellular and molecular mechanisms of allergic asthma, including CCR3-mediated eosinophil recruitment.

Methodology:

-

Sensitization:

-

Mice (e.g., BALB/c or C57BL/6 strains) are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA, e.g., 20-50 µg) emulsified in an adjuvant like aluminum hydroxide (alum, e.g., 1-2 mg).[3][17]

-

This sensitization is typically repeated once or twice at 7- or 14-day intervals to establish a robust Th2-mediated immune response.[3][11]

-

-

Airway Challenge:

-

Approximately 1-2 weeks after the final sensitization, mice are challenged directly in the airways to elicit an inflammatory response. This is commonly done by exposing the mice to an aerosolized solution of OVA (e.g., 1-2% in saline) for 20-30 minutes using a nebulizer.[11][17]

-

The challenge is often repeated on 2-3 consecutive days.

-

-

Endpoint Analysis (24-72h after final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect airway-infiltrating cells. Total and differential cell counts are performed to quantify eosinophil numbers.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess peribronchial and perivascular inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography or invasive resistance/compliance measurements.

-

Cytokine/Chemokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) and eotaxins in BAL fluid or lung homogenates are measured by ELISA or qPCR.

-

CCR3 as a Therapeutic Target

Given its central role in eosinophil recruitment, CCR3 has been an attractive target for the development of therapeutics for allergic diseases.[10] The strategy primarily involves the development of small molecule antagonists that block ligand binding and subsequent receptor activation.[2]

Animal studies using CCR3 antagonists have shown promising results, effectively reducing pulmonary eosinophilia in response to both chemokine and allergen challenges.[18] However, the translation to human clinical trials has been challenging. Some early clinical trials with oral CCR3 antagonists in patients with asthma did not demonstrate significant reductions in sputum eosinophils, although modest improvements in airway hyperresponsiveness were noted. This has led to questions about potential redundancy in eosinophil recruitment pathways in humans or challenges with antagonist pharmacology.

Despite these setbacks, the rationale for targeting the CCR3-eotaxin axis remains strong. The high expression of CCR3 on multiple key effector cells of the allergic response suggests that its blockade could have broader anti-inflammatory effects beyond simply inhibiting eosinophil trafficking.[10] Future drug development may focus on more potent or biased antagonists, inhaled delivery to maximize local lung concentrations, or combination therapies.

Conclusion

The C-C Chemokine Receptor 3 stands as a master regulator of eosinophil trafficking in the context of allergic inflammation. The interaction between CCR3 and its eotaxin ligands initiates a well-defined signaling cascade that promotes the directed migration and activation of eosinophils, contributing directly to the pathophysiology of diseases like asthma and atopic dermatitis. Evidence from in vitro functional assays and definitive in vivo knockout models has cemented the importance of this axis. While therapeutic translation has proven complex, the fundamental role of CCR3 in orchestrating eosinophilic inflammation ensures it will remain a high-priority target for research and drug development in the field of allergic disease.

References

- 1. CCL-11 or Eotaxin-1: An Immune Marker for Ageing and Accelerated Ageing in Neuro-Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Regulation of eotaxin-3/CCL26 expression in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prospecbio.com [prospecbio.com]

- 5. CCL24 - Wikipedia [en.wikipedia.org]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. CCL26 - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Eosinophil chemotactic chemokines (eotaxin, eotaxin-2, RANTES, monocyte chemoattractant protein-3 (MCP-3), and MCP-4), and C-C chemokine receptor 3 expression in bronchial biopsies from atopic and nonatopic (Intrinsic) asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Eotaxin-3/CC chemokine ligand 26 is a functional ligand for CX3CR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Eotaxin-3/CCL26 is a natural antagonist for CC chemokine receptors 1 and 5. A human chemokine with a regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Up-regulation of CCL11 and CCL26 is associated with activated eosinophils in bullous pemphigoid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-techne.com [bio-techne.com]

The Central Role of CCR3 Signaling in Th2-Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a pivotal role in the orchestration of Th2-mediated inflammatory responses. Primarily expressed on eosinophils, basophils, and Th2 lymphocytes, CCR3 and its ligands are central to the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1][2][3] This technical guide provides an in-depth exploration of the CCR3 signaling pathway, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular intricacies of CCR3 activation, downstream signaling cascades, and its functional consequences in the context of Th2-driven inflammation. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this critical area.

The CCR3 Receptor and its Ligands

CCR3 is a seven-transmembrane domain receptor that belongs to the G protein-coupled receptor (GPCR) superfamily.[4] Its expression is a hallmark of cells involved in type 2 immunity. The primary ligands for CCR3 are a group of chemokines, with the eotaxin subfamily (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26) exhibiting the highest affinity and specificity.[5] Other chemokines, including RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13), can also bind to and activate CCR3, albeit with varying affinities.[6]

Ligand Binding Affinities

The binding of these chemokines to CCR3 initiates a cascade of intracellular events. The affinity of these interactions, often expressed as the dissociation constant (Kd), is a critical determinant of the biological response.

| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |

| Eotaxin-1 (CCL11) | CCR3 | Murine pre-B cells | 1.68 | [7][8] |

| Eotaxin-1 (CCL11) | CCR2b | Murine pre-B cells | 7.50 | [7][8] |

| Eotaxin-2 (CCL24) | CCR3 | Human eosinophils | ~1-10 (comparable to eotaxin-1) | [9] |

| RANTES (CCL5) | CCR3 | Human basophils | Lower affinity than eotaxin | [6] |

| MCP-3 (CCL7) | CCR3 | Human basophils | Lower affinity than eotaxin | [6] |

| MCP-4 (CCL13) | CCR3 | Human basophils | High affinity, comparable to eotaxin | [6][10] |

The CCR3 Signaling Pathway

Upon ligand binding, CCR3 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi/o family. This initiates a series of downstream signaling events that ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine production.

Key Downstream Pathways:

-

G Protein Coupling and Second Messengers: Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The βγ subunits, in particular, activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream cascade. PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt plays a crucial role in cell survival, proliferation, and migration.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK) and p38 MAPK, is also activated downstream of CCR3. This pathway is essential for chemotaxis, degranulation, and the production of inflammatory mediators.

Role in Th2-Mediated Inflammation

The CCR3 signaling pathway is a central driver of Th2-mediated inflammation, contributing to the recruitment and activation of key effector cells.

-

Eosinophil and Basophil Recruitment: Eotaxins, acting through CCR3, are potent chemoattractants for eosinophils and basophils, directing their migration from the bloodstream into inflamed tissues, such as the airways in asthma.[1][3]

-

Th2 Cell Migration: A subset of Th2 lymphocytes expresses CCR3, and its activation promotes their migration to sites of allergic inflammation.[11] This colocalization of Th2 cells with eosinophils and basophils amplifies the inflammatory response.

-

Effector Cell Activation: Beyond chemotaxis, CCR3 signaling also triggers the degranulation of eosinophils and basophils, leading to the release of pro-inflammatory mediators, including cytotoxic granule proteins, histamine, and leukotrienes.

Therapeutic Targeting of the CCR3 Pathway

Given its central role in allergic inflammation, CCR3 has emerged as an attractive target for therapeutic intervention. A number of small molecule antagonists have been developed to block CCR3 signaling.

CCR3 Antagonists and their Potency

| Antagonist | Target(s) | IC50/Ki (nM) | Assay Type | Reference |

| YM-344031 | CCR3 | 3.0 (for Eotaxin-1 binding) | Radioligand Binding | [4] |

| 16.3 (for RANTES binding) | ||||

| SB-328437 | CCR3 | 4.5 | Functional Assay | [4] |

| SB-297006 | CCR3 | 210 (vs Eotaxin) | Calcium Mobilization | [2][3] |

| 90 (vs Eotaxin-2) | ||||

| 80 (vs MCP-4) | ||||

| J-113863 | CCR1, CCR3 | 0.58 (for human CCR3) | Radioligand Binding | [4] |

| BMS-639623 | CCR3 | 0.3 | Functional Assay | [4] |

| DPC168 | CCR3 | Low nanomolar range | Radioligand Binding | |

| BMS-570520 | CCR3 | Low nanomolar range | Radioligand Binding | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CCR3 signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to CCR3.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human CCR3 (e.g., HEK293-CCR3).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.

-

For saturation binding experiments, add increasing concentrations of the radiolabeled ligand (e.g., ¹²⁵I-Eotaxin).

-

For competition binding experiments, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., binding buffer without BSA) to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding minus non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of eosinophils in response to a chemoattractant.

Protocol:

-

Cell Preparation:

-

Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.

-

Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Use a 48-well micro-chemotaxis chamber (Boyden chamber).

-

Place a polycarbonate membrane (e.g., 5 µm pore size) between the upper and lower wells.

-

Add the chemoattractant solution (e.g., various concentrations of eotaxin-1) to the lower wells. Add assay medium alone to control wells.

-

Add the eosinophil suspension to the upper wells.

-

-

Incubation and Analysis:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as the average number of migrated cells per field or as a chemotactic index (fold increase in migration over control).

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CCR3 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. SB 297006, CCR3 antagonist (CAS 58816-69-6) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High expression of the chemokine receptor CCR3 in human blood basophils. Role in activation by eotaxin, MCP-4, and other chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High expression of the chemokine receptor CCR3 in human blood basophils. Role in activation by eotaxin, MCP-4, and other chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective expression of the eotaxin receptor CCR3 by human T helper 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of Novel Small Molecule CCR3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel small molecule antagonists targeting the C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines like eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5) is critically involved in the pathophysiology of allergic diseases such as asthma and atopic dermatitis, making it a significant target for therapeutic intervention.[1][2][3]

Diverse Chemical Classes of CCR3 Antagonists

Significant research has led to the identification of various chemical classes of small molecule CCR3 antagonists. These diverse scaffolds provide multiple starting points for medicinal chemistry efforts. Key classes include:

-

(Bi)piperidine and Piperazine Derivatives : These nitrogen-containing heterocyclic compounds form the core of many potent CCR3 antagonists.

-

N-Arylalkylpiperidine Urea Derivatives : This class has been extensively studied, yielding compounds with high affinity and potent functional antagonism.[1][4]

-

(N-ureidoalkyl)benzylpiperidines : An evolution of the urea series, these compounds have demonstrated subnanomolar inhibitory concentrations.[1]

-

2-(Benzothiazolethio)acetamide Derivatives : Lead optimization within this series has produced compounds with high selectivity for CCR3 over other chemokine receptors like CCR1.[5]

-

Bipiperidine Amides : Structure-activity relationship (SAR) optimization of this class has resulted in potent inhibitors of calcium flux and eosinophil chemotaxis.[6]

-

Other Scaffolds : Additional chemical classes that have been explored include phenylalanine derivatives, morpholinyl derivatives, pyrrolidinohydroquinazolines, and arylsulfonamides.[1]

Quantitative Data Summary

The potency of novel CCR3 antagonists is typically evaluated through a series of in vitro assays. The following table summarizes representative data for compounds from different chemical classes, showcasing their inhibitory activities in binding and functional assays.

| Compound ID/Class | Assay Type | Target/Cell Line | Ligand | IC50 (nM) | Reference |

| YM-344031 | Radioligand Binding | Human CCR3-expressing cells | Eotaxin-1 | 3.0 | [7] |

| Ca2+ Mobilization | Human CCR3-expressing cells | Eotaxin-1 | 5.4 | [7] | |

| Chemotaxis | Human CCR3-expressing cells | Eotaxin-1 | 19.9 | [7] | |

| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7 | [8] |

| HIV-1 Entry | NP-2 glial cells (CCR3-mediated) | HIV-1 isolate 89.6 | 57 | [8] | |

| Compound 1b | Radioligand Binding | Human CCR3 (CHO cells) | 125I-Eotaxin | 2.3 | [5] |

| (Benzothiazolethio- | Radioligand Binding | Human CCR1 (CHO cells) | 125I-MIP-1α | 1900 | [5] |

| acetamide) | Ca2+ Mobilization | Human Eosinophils | Eotaxin | 27 | [5] |

| Ca2+ Mobilization | Human Eosinophils | RANTES | 13 | [5] | |

| DPC168 | Chemotaxis | Mouse CCR3 | Eotaxin | 41 | [9] |

| (Cyclohexyl Linker) | Chemotaxis | Human | Eotaxin | 0.01-0.06 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful screening and characterization of novel CCR3 antagonists. Below are protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR3 receptor, providing data on binding affinity (IC50, Ki).

Objective: To determine the binding affinity of test compounds to the human CCR3 receptor.

Materials:

-

Cells: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells stably transfected with the human CCR3 gene.[5][10]

-

Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA).

-

Test Compounds: Serially diluted in DMSO.

-

Non-specific Binding Control: High concentration of unlabeled eotaxin or a known potent CCR3 antagonist.

-

Apparatus: Scintillation counter, filter plates (e.g., 96-well glass fiber).

Protocol:

-

Cell Preparation: Culture CCR3-expressing cells to confluence. Harvest and prepare a cell membrane suspension or use whole cells grown on polylysine-coated plates.[10]

-

Assay Setup: In a 96-well plate, add assay buffer, serially diluted test compounds, and the cell membrane preparation.

-

Incubation: Add 125I-eotaxin to each well to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plates and add scintillation cocktail to each well.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percent inhibition of specific binding for each compound concentration and determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium influx induced by a CCR3 agonist.

Objective: To assess the functional antagonist activity of test compounds by measuring their inhibition of agonist-induced calcium flux.

Materials:

-

Cells: CCR3-expressing cell line (e.g., HEK293) or isolated human eosinophils.[5]

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Agonist: Human eotaxin-1 or RANTES.[5]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Apparatus: Fluorescence imaging plate reader (FLIPR) or a fluorometric plate reader.

Protocol:

-

Cell Loading: Plate cells in a 96-well black-walled, clear-bottom plate. Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Compound Addition: After incubation, wash the cells with assay buffer. Add serially diluted test compounds to the wells and incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in the FLIPR instrument. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a pre-determined concentration of eotaxin (typically EC80) to all wells simultaneously.

-

Data Acquisition: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured. Calculate the percent inhibition of the agonist-induced response for each compound concentration and determine the IC50 value.

Eosinophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant, a key biological function mediated by CCR3.

Objective: To evaluate the ability of test compounds to block the chemotactic migration of eosinophils towards a CCR3 agonist.

Materials:

-

Cells: Freshly isolated human eosinophils from peripheral blood.

-

Chemoattractant: Eotaxin-1.

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

Apparatus: Boyden chamber or a multi-well chemotaxis plate (e.g., 96-well with a 5 µm pore size polycarbonate membrane).

Protocol:

-

Chamber Setup: Add the chemoattractant (eotaxin-1) to the lower wells of the chemotaxis chamber.

-

Cell Preparation: Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Cell Addition: Place the cell suspension in the upper wells of the chamber, separated from the lower wells by the porous membrane.

-

Incubation: Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator to allow cell migration.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Calculate the percent inhibition of chemotaxis compared to the vehicle control and determine the IC50 value.

Visualization of Key Pathways and Workflows

CCR3 Signaling Pathway

The binding of an agonist like eotaxin to CCR3 initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the coupled G-protein.

Caption: CCR3 receptor activation by chemokines triggers Gαi- and Gβγ-mediated signaling cascades.

Drug Discovery and Synthesis Workflow

The process of discovering and developing a novel small molecule this compound follows a structured, multi-stage workflow, from initial concept to a preclinical candidate.

Caption: A typical workflow for the discovery and preclinical development of a this compound.

References

- 1. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR3 | Cancer Genetics Web [cancerindex.org]

- 4. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel CCR3 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of a novel this compound, YM-344031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of Monoclonal Antibodies Targeting the CCR3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its expression on these key effector cells of allergic inflammation has made it an attractive therapeutic target for a range of diseases, including asthma, allergic rhinitis, and eosinophilic esophagitis.[1][3] The primary ligands for CCR3 include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13).[4] The development of monoclonal antibodies (mAbs) that specifically block the interaction of these chemokines with CCR3 represents a promising strategy to inhibit eosinophil-driven inflammation. This technical guide provides an in-depth overview of the core principles and methodologies involved in the development of monoclonal antibodies targeting the CCR3 receptor.

CCR3 Signaling Pathway

Upon ligand binding, CCR3 initiates a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the release of pro-inflammatory mediators. The receptor is coupled to Gαi proteins, and its activation leads to the dissociation of the G protein subunits. This triggers multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the phospholipase C (PLC) pathway leading to calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2. These signaling cascades ultimately result in the cellular responses characteristic of allergic inflammation.

References

- 1. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epitope Mapping of Anti-Mouse CCR3 Monoclonal Antibodies Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD193 (CCR3) Monoclonal Antibody (eBio5E8-G9-B4 (5E8-G9-B4)), PE (12-1939-42) [thermofisher.com]

CCR3 as a Therapeutic Target in Eosinophilic Esophagitis: A Technical Guide

Executive Summary

Eosinophilic esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus, characterized by dense eosinophilic infiltration of the esophageal mucosa.[1] The incidence and prevalence of EoE have been increasing, establishing it as a leading cause of dysphagia and food impaction in both children and adults.[2] The pathophysiology is understood to be a T helper type 2 (Th2) inflammatory response, driven by food and environmental allergens.[2] A central pathway in the recruitment of eosinophils to the esophagus involves the C-C chemokine receptor type 3 (CCR3) and its primary ligand, eotaxin-3 (CCL26). The gene encoding eotaxin-3 is the most highly induced gene in the esophagus of EoE patients, and its expression levels strongly correlate with tissue eosinophilia.[3][4] Furthermore, preclinical studies have demonstrated that mice genetically deficient in CCR3 are protected from developing experimental EoE, cementing the CCR3-eotaxin axis as a critical effector pathway and a compelling therapeutic target.[3] This guide provides an in-depth technical overview of the role of CCR3 in EoE, summarizes clinical data from therapies targeting the eosinophil pathway, details relevant experimental protocols, and explores the future landscape for CCR3-targeted drug development.

The Pathophysiology of EoE: The Central Role of the CCR3-Eotaxin Axis

The pathogenesis of EoE involves a complex interplay between epithelial cells, immune cells, and genetic predisposition in response to allergens. The process is largely driven by a Th2 immune response.

-

Epithelial Cell Activation and Eotaxin-3 Production : Upon allergen exposure, esophageal epithelial cells are stimulated by Th2 cytokines, primarily interleukin-13 (IL-13) and IL-4.[5][6] This stimulation activates the Janus kinase/signal transducer and activator of transcription 6 (JAK/STAT6) signaling pathway.[5] A key downstream effect of STAT6 activation is the massive upregulation of the gene CCL26, which codes for the chemokine eotaxin-3.[5] Eotaxin-3 is the most significantly overexpressed gene in the esophageal tissue of EoE patients compared to healthy individuals or those with gastroesophageal reflux disease (GERD).[3][7]

-

Eosinophil Recruitment via CCR3 : Eosinophils, key effector cells in EoE, highly express CCR3 on their surface.[8] Eotaxin-3, secreted by the esophageal epithelium, acts as a potent and specific chemoattractant for these CCR3-expressing eosinophils.[5][6] The binding of eotaxin-3 to CCR3 triggers a signaling cascade within the eosinophil, leading to chemotaxis—the directed migration of eosinophils from the bloodstream into the esophageal tissue.

-

Tissue Inflammation and Remodeling : The massive infiltration of activated eosinophils into the esophagus leads to the release of pro-inflammatory mediators and cytotoxic granule proteins, such as major basic protein (MBP). This degranulation causes epithelial barrier dysfunction, chronic inflammation, and tissue remodeling, including fibrosis and the formation of strictures, which are responsible for the clinical symptoms of dysphagia and food impaction.[9]

The critical, non-redundant role of this pathway was demonstrated in murine models where CCR3-deficient mice were almost completely protected from developing esophageal eosinophilia after allergen challenge.[3][10]

Therapeutic Strategies Targeting the Eosinophil Pathway

Given the central role of eosinophils, multiple therapeutic strategies have been developed to inhibit their function or recruitment. While direct small-molecule antagonists for CCR3 in EoE are still investigational, several biologic agents that indirectly affect this pathway have been evaluated in clinical trials, providing crucial insights into the disease.

Direct CCR3 Antagonism

Targeting the CCR3 receptor directly with a small molecule or monoclonal antibody antagonist is a highly attractive therapeutic strategy. This approach aims to block the final common pathway for eosinophil recruitment driven by eotaxins.

Preclinical studies using anti-CCR3 antibodies in mouse models of eosinophilic gastroenteritis have shown significant reductions in intestinal eosinophilia, mucosal injury, and associated symptoms.[8][11] For instance, in an ovalbumin-induced model, an anti-CCR3 antibody almost completely inhibited eosinophil recruitment into the intestinal mucosa.[8] While clinical data for specific CCR3 antagonists in EoE are not yet available, their potential remains high.

Biologics Targeting Upstream Cytokines

Clinical trials of biologics targeting Th2 cytokines that regulate eosinophils (IL-5 and IL-13) offer valuable lessons on the complexity of EoE pathology.

-

Anti-IL-5 Therapy (Mepolizumab): IL-5 is crucial for eosinophil maturation, survival, and activation. Mepolizumab, a monoclonal antibody against IL-5, has been studied in EoE.[12] While it effectively reduces both blood and esophageal eosinophil counts, the improvement in clinical symptoms like dysphagia has not been consistently significant.[12][13] This suggests that simply depleting eosinophils may not be sufficient to resolve all aspects of the disease, particularly established fibrosis or other inflammatory pathways.

-

Anti-IL-5 Receptor α Therapy (Benralizumab): Benralizumab targets the IL-5 receptor alpha chain, leading to profound eosinophil depletion. A recent Phase 3 trial (MESSINA) demonstrated that benralizumab produced a significant histologic response (≤6 eosinophils/high-power field) in 87.4% of patients compared to 6.5% with placebo.[14][15] However, this dramatic reduction in eosinophils did not translate into a significant improvement in dysphagia scores.[14][16] This further reinforces the "histologic-symptom discordance" and implies that other IL-5 or eosinophil-independent mechanisms, possibly driven by IL-13, contribute to symptoms.[14]

-

Anti-IL-13 Therapy (Cendakimab): IL-13 is a pleiotropic cytokine that not only promotes eotaxin-3 production but also directly contributes to epithelial barrier dysfunction and fibrosis.[17] Cendakimab, a monoclonal antibody targeting IL-13, has shown highly promising results in a Phase 3 trial.[18][19] Treatment with cendakimab resulted in statistically significant improvements in both histologic and symptomatic endpoints, including a reduction in dysphagia days, compared to placebo.[18][19] These findings highlight IL-13 as a critical, multi-functional driver of EoE pathology beyond just eosinophil recruitment.

Other Investigational Oral Agents

-

Dexpramipexole: This orally available small molecule has been observed to lower eosinophil counts, potentially by inhibiting their maturation in the bone marrow.[20][21] It is being investigated as a steroid-sparing agent in hypereosinophilic syndromes and eosinophilic asthma.[22] While its efficacy in EoE has not been established in large trials, its oral route of administration makes it an attractive area for future research.[22][23]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from recent clinical trials of biologic therapies in EoE.

Table 1: Efficacy of Benralizumab (Anti-IL-5Rα) in EoE (MESSINA Phase 3 Trial)

| Endpoint (at 24 weeks) | Benralizumab (n=104) | Placebo (n=107) | P-value | Citation(s) |

|---|---|---|---|---|

| Histologic Response (≤6 eos/hpf) | 87.4% | 6.5% | <0.001 | [14] |

| Change in Dysphagia Symptom Questionnaire (DSQ) Score (from baseline) | -13.0 | -9.9 | 0.18 | [14][15] |

| Change in Endoscopic Reference Score (EREFS) (from baseline) | Not significantly different | Not significantly different | N/A |[14] |

Table 2: Efficacy of Mepolizumab (Anti-IL-5) in EoE (Multicenter RCT)

| Endpoint (at 3 months) | Mepolizumab (n=33) | Placebo (n=31) | P-value | Citation(s) |

|---|---|---|---|---|

| Change in EEsAI Patient-Reported Outcome Score (from baseline) | -15.4 | -8.3 | 0.14 | [13] |

| Histologic Response (<15 eos/hpf) | 42% | 3% | <0.001 | [13] |

| Histologic Response (≤6 eos/hpf) | 34% | 3% | 0.02 | [13] |

| Change in Endoscopic Reference Score (EREFS) (from baseline) | -1.0 | -0.4 | 0.03 |[24] |

Table 3: Efficacy of Cendakimab (Anti-IL-13) in EoE (Phase 3 Trial)

| Endpoint (at 24 weeks) | Cendakimab (n=286) | Placebo (n=144) | P-value | Citation(s) |

|---|---|---|---|---|

| Change in Dysphagia Days (from baseline) | -6.1 days | -4.2 days | <0.001 | [19] |

| Histologic Response (≤6 eos/hpf) | 28.6% | 2.2% | <0.001 | [19] |

| Change in Endoscopic Severity Score (EREFS) (from baseline) | -5.2 | -1.2 | <0.001 |[19][25] |

Key Experimental Protocols

Detailed and standardized protocols are essential for the preclinical and clinical evaluation of CCR3-targeted therapies.

Murine Model of Allergen-Induced Eosinophilic Esophagitis

This protocol describes a common method for inducing an EoE-like disease in mice to test the efficacy of novel therapeutics.[10][26]

Objective: To induce esophageal eosinophilia in mice through repeated allergen challenge.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Allergen (e.g., Ovalbumin [OVA] or Aspergillus fumigatus extract)

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Micropipette

Procedure:

-

Sensitization Phase: On days 0 and 7, sensitize mice via intraperitoneal (IP) injection of 50 µg of OVA emulsified in aluminum hydroxide adjuvant.

-

Challenge Phase: Starting on day 14, challenge the mice intranasally three times per week for 3-4 weeks.

-

Under light isoflurane anesthesia, hold the mouse in a supine position.

-

Administer 50 µL of allergen solution (1 mg/mL OVA in saline) or saline (for control group) into the nostrils. Allow the mouse to inhale the solution.

-

Tissue Harvest: 24 hours after the final intranasal challenge, euthanize the mice.

-

Carefully dissect the esophagus from the stomach to the pharynx.

-

Fix the tissue in 10% neutral buffered formalin for 24 hours for histological analysis or flash-freeze in liquid nitrogen for molecular analysis.

Immunohistochemistry (IHC) for Eosinophil Quantification

This protocol is for identifying and quantifying eosinophils in formalin-fixed, paraffin-embedded (FFPE) esophageal tissue sections.

Objective: To stain for an eosinophil-specific marker (e.g., Major Basic Protein, MBP) to accurately count eosinophils per high-power field (hpf).

Materials:

-

FFPE esophageal tissue slides (5 µm sections)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Peroxidase blocking solution (3% H₂O₂)

-

Protein blocking solution (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-MBP

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100%, 95%, and 70% ethanol (2x 3 min each), and finally in distilled water.

-

Antigen Retrieval: Heat slides in citrate buffer at 95-100°C for 20 minutes. Cool to room temperature.

-

Peroxidase Block: Incubate slides with 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate with protein blocking solution for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with anti-MBP primary antibody (diluted according to manufacturer's instructions) in a humidified chamber overnight at 4°C.

-

Secondary Antibody Incubation: Rinse with PBS. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Rinse with PBS. Apply DAB substrate and incubate until a brown color develops (approx. 1-5 minutes). Stop the reaction by rinsing with water.

-

Counterstaining: Stain with hematoxylin for 1-2 minutes. "Blue" the stain in running tap water.

-

Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene. Coverslip using a permanent mounting medium.

-

Quantification: Under a light microscope at 400x magnification (hpf), count the number of brown-stained eosinophils in at least 5 separate fields where eosinophil density is highest. Report the peak eosinophil count per hpf.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol is for measuring the mRNA levels of key genes like CCL26 (eotaxin-3) and CCR3 in esophageal biopsy tissue.

Objective: To quantify the relative expression of target genes normalized to a housekeeping gene.

Materials:

-

Frozen esophageal tissue biopsy

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

RNase-free water, tubes, and pipette tips

-

cDNA synthesis kit (reverse transcriptase)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (CCL26, CCR3) and housekeeping gene (GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Homogenize the tissue sample in lysis buffer. Extract total RNA using a column-based kit according to the manufacturer's protocol. Elute RNA in RNase-free water. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. This involves mixing RNA with random primers/oligo(dT), dNTPs, and reverse transcriptase enzyme and incubating at the recommended temperature (e.g., 42°C for 60 min).

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, mix cDNA, forward and reverse primers for one gene, and SYBR Green master mix. Include no-template controls (NTC) for each primer set.

-

qPCR Run: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). Compare the ΔCt values of the experimental group to the control group (ΔΔCt). The fold change is calculated as 2^⁻ΔΔΔCt.

Future Directions and Conclusion

The CCR3-eotaxin axis remains a highly validated and promising target for therapeutic intervention in eosinophilic esophagitis. The clinical data from biologics targeting upstream cytokines have provided invaluable, albeit complex, insights. The discordance between histologic and symptomatic responses seen with anti-IL-5/IL-5Rα therapies underscores that eosinophil presence is not the sole driver of patient symptoms.[15] In contrast, the success of anti-IL-13 therapy suggests that targeting key orchestrating cytokines with pleiotropic effects on inflammation, barrier function, and fibrosis may be a more effective strategy.[19]

This landscape creates a clear opportunity for direct CCR3 antagonists. By blocking the final recruitment step, a CCR3 inhibitor could offer a more targeted approach than broad cytokine blockade. The key question will be whether blocking eosinophil infiltration alone is sufficient to achieve both histologic and clinical remission, or if the parallel effects of cytokines like IL-13 on the esophageal epithelium are dominant. Future research should focus on:

-

Development of Potent and Selective CCR3 Antagonists: Advancing small molecule or antibody-based CCR3 blockers into clinical trials for EoE.

-

Combination Therapies: Exploring the potential of combining a this compound with other agents, such as an anti-IL-13 antibody, to address both eosinophilic infiltration and epithelial-driven pathology.

-

Biomarker Discovery: Identifying non-invasive biomarkers that correlate better with clinical symptoms than eosinophil counts to improve clinical trial design and patient monitoring.

References

- 1. Eosinophilic esophagitis: Current concepts of pathophysiology, diagnosis, and treatment | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]

- 2. Pathophysiology of eosinophilic esophagitis: recent advances and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Eotaxin-3 and a uniquely conserved gene-expression profile in eosinophilic esophagitis [jci.org]

- 4. Eotaxin-3 and a uniquely conserved gene-expression profile in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Increased expression of eotaxin-3 distinguishes between eosinophilic esophagitis and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Eotaxin-3 and a uniquely conserved gene-expression profile in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-IL-5 (mepolizumab) therapy for eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mepolizumab for treatment of adolescents and adults with eosinophilic esophagitis: A multicenter, randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 15. medscape.com [medscape.com]

- 16. Is benralizumab effective for treatment of eosinophilic esophagitis? | epocrates [epocrates.com]

- 17. Promising Results of Cendakimab to Treat EoE - Apfed [apfed.org]

- 18. eosnetwork.org [eosnetwork.org]

- 19. physiciansweekly.com [physiciansweekly.com]

- 20. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. areteiatx.com [areteiatx.com]

- 23. researchgate.net [researchgate.net]

- 24. MEPOLIZUMAB FOR TREATMENT OF ADOLESCENTS AND ADULTS WITH EOSINOPHILIC ESOPHAGITIS: A MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED CLINICAL TRIAL - Digestive Disease Week [ddw.digitellinc.com]

- 25. Cendakimab That Targets IL-13 Shows Promise in Eosinophilic Esophagitis | MDedge [mdedge.com]

- 26. JCI - Eotaxin-3 and a uniquely conserved gene-expression profile in eosinophilic esophagitis [jci.org]

The Role of C-C Chemokine Receptor 3 (CCR3) in Atopic Dermatitis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. A hallmark of AD is the infiltration of Th2 lymphocytes, eosinophils, and mast cells into the skin. The recruitment of these key effector cells is orchestrated by a network of chemokines and their receptors. Among these, the C-C chemokine receptor 3 (CCR3) has emerged as a critical player in the pathogenesis of atopic dermatitis. This technical guide provides an in-depth examination of the role of CCR3 in AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support further research and therapeutic development.

The Central Role of the CCR3 Axis in Atopic Dermatitis Pathogenesis

CCR3 is a G protein-coupled receptor predominantly expressed on eosinophils, basophils, mast cells, and Th2 lymphocytes.[1][2] Its expression is significantly upregulated in both lesional and non-lesional skin of atopic dermatitis patients compared to healthy individuals.[3][4] The primary ligands for CCR3 include the eotaxin family of chemokines: eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like RANTES (CCL5).[2][5] The interaction between these chemokines and CCR3 is a key driver of the inflammatory cascade in AD.

The enhanced local production of eotaxins in AD skin creates a chemotactic gradient that recruits CCR3-expressing cells, particularly eosinophils and T lymphocytes, to the site of inflammation.[5] This influx of inflammatory cells contributes to the initiation and maintenance of the eczematous lesions.[5] Furthermore, CCR3 signaling in dermal fibroblasts, induced by its ligand CCL26, has been shown to enhance fibroblast migration and repair capacity, suggesting a role for this receptor in the tissue remodeling seen in chronic atopic skin inflammation.[6][7]

Studies using murine models of allergic skin inflammation have underscored the essential role of CCR3. In CCR3 knockout mice, epicutaneous sensitization with an allergen failed to induce eosinophil recruitment to the skin, a key characteristic of atopic dermatitis.[8] This demonstrates the critical, non-redundant role of CCR3 in mediating eosinophilic inflammation in the skin.[8]

Quantitative Data on CCR3 and Ligand Expression in Atopic Dermatitis

The upregulation of CCR3 and its ligands is a consistent finding in atopic dermatitis. The following tables summarize key quantitative data from studies comparing AD patients with healthy controls.

| Table 1: Eotaxin mRNA Expression in Atopic Dermatitis Skin | |||

| Chemokine | Comparison | Log10 Fold Change | Reference |

| Eotaxin-1 / CCL11 | Lesional AD vs. Non-Lesional AD | 0.635 | [5] |

| Non-Lesional AD vs. Healthy Control | 0.394 | [5] | |

| Lesional AD vs. Healthy Control | 0.788 | [5] | |

| Eotaxin-2 / CCL24 | Lesional AD vs. Non-Lesional AD | 0.172 | [5] |

| Non-Lesional AD vs. Healthy Control | -0.216 | [5] | |

| Lesional AD vs. Healthy Control | -0.046 | [5] | |

| Eotaxin-3 / CCL26 | Lesional AD vs. Non-Lesional AD | 0.291 | [5] |

| Non-Lesional AD vs. Healthy Control | 0.229 | [5] | |

| Lesional AD vs. Healthy Control | 0.483 | [5] |

| Table 2: Plasma Eotaxin-1 (CCL11) Levels in Atopic Dermatitis | ||

| Patient Group | Plasma Eotaxin-1 (pg/mL) | Reference |

| Atopic Dermatitis (n=16) | 168 (mean), 158 (median) | [9] |

| Healthy Controls (n=43) | 59.5 (mean), 60 (median) | [9] |

| Table 3: Efficacy of CCR3 Blockade in a Murine Model of Allergic Gastroenteritis | ||

| Treatment Group | Intestinal Eosinophil Count (cells/mm²) | Reference |

| OVA-Challenged + Control Antibody | 358.20 ± 12.40 | [10] |

| OVA-Challenged + Anti-CCR3 Antibody | 10.37 ± 2.04 | [10] |

| Table 4: Potency of CCR3 Antagonists in Eosinophil Chemotaxis Assays | ||

| Compound | IC50 Value | Reference |

| UCB35625 (vs. eotaxin-induced chemotaxis) | 93.7 nM | [11] |

| R321 (vs. eotaxin-induced chemotaxis) | Nanomolar potency | [1] |

Key Signaling Pathways Involving CCR3